

Introduction: Unveiling a Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-hydroxypyridine

Cat. No.: B1592658

[Get Quote](#)

3-Chloro-2-fluoro-5-hydroxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with chloro, fluoro, and hydroxyl groups, offers a confluence of electronic properties and reactive sites. This strategic functionalization makes it an attractive starting point for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.^[1]

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, and its substitution pattern is a critical determinant of pharmacological activity, selectivity, and pharmacokinetic profiles.^{[1][2]} The presence of both chlorine and fluorine atoms on the ring allows for differential reactivity in cross-coupling reactions, a cornerstone of modern drug discovery. The hydroxyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **3-Chloro-2-fluoro-5-hydroxypyridine**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

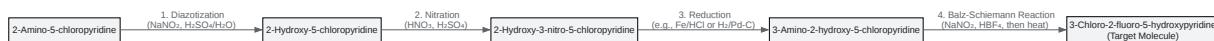
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of **3-Chloro-2-fluoro-5-hydroxypyridine** are summarized below.

Property	Value	Source
CAS Number	209328-72-3	[3] [4]
Molecular Formula	C ₅ H ₃ ClFNO	[3] [4]
Molecular Weight	147.53 g/mol	[3]
Physical State	Solid	[3]
Boiling Point	354.4°C at 760 mmHg	[3]
Density	1.517 g/cm ³	[3]
Flash Point	168.1°C	[3]
Purity	Typically ≥98%	[4] [5]

Spectroscopic Characterization

While specific spectral data is not publicly cataloged, standard spectroscopic techniques are essential for structure verification and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.
 - ¹³C NMR would reveal five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached heteroatoms (N, Cl, F, O).
 - ¹⁹F NMR would show a singlet, providing unambiguous confirmation of the fluorine atom's presence.
- Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretching band for the hydroxyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Cl and C-F stretching bands.


- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis Methodologies: A Strategic Approach

The synthesis of polysubstituted pyridines often requires a multi-step approach involving strategic introduction of functional groups. While a specific, published route for **3-Chloro-2-fluoro-5-hydroxypyridine** is not readily available, a logical synthetic pathway can be constructed based on established pyridine chemistry, such as diazotization, nitration, reduction, and halogenation reactions.^{[6][7][8]}

A plausible synthetic workflow could start from a readily available aminopyridine derivative. The causality behind this choice lies in the versatility of the amino group, which can be converted into various other functionalities via diazotization.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-Chloro-2-fluoro-5-hydroxypyridine**.

Experimental Protocol Insights

- **Diazotization and Hydrolysis:** The synthesis begins with the diazotization of 2-Amino-5-chloropyridine.^[7] Treating the amine with sodium nitrite in an acidic medium generates a diazonium salt, which is highly unstable and readily undergoes hydrolysis to yield 2-Hydroxy-5-chloropyridine. The choice of acidic conditions is critical to stabilize the diazonium intermediate.
- **Electrophilic Nitration:** The pyridine ring is then subjected to nitration. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO_2^+) to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

- Reduction of the Nitro Group: The introduced nitro group is reduced to an amino group. Common methods include catalytic hydrogenation (H_2 over a palladium catalyst) or using a metal in acidic solution (e.g., iron powder in hydrochloric acid).^[7] This step is crucial for setting up the subsequent fluorine introduction.
- Balz-Schiemann Reaction: The final step involves the conversion of the newly formed amino group at the 3-position into a fluorine atom. The Balz-Schiemann reaction is a classic and reliable method for this transformation. The amine is first diazotized in the presence of fluoroboric acid (HBF_4) to form a stable diazonium tetrafluoroborate salt. Gentle heating of this isolated salt then causes decomposition, releasing nitrogen gas and yielding the desired fluoro-substituted pyridine. This reaction provides a regioselective method for introducing fluorine onto an aromatic ring.

Reactivity and Key Chemical Transformations

The utility of **3-Chloro-2-fluoro-5-hydroxypyridine** as a synthetic intermediate stems from its distinct reactive sites. The electron-withdrawing effects of the nitrogen atom and the two halogen substituents make the pyridine ring electron-deficient, influencing the reactivity of the entire molecule.

Caption: Key reactive sites on the **3-Chloro-2-fluoro-5-hydroxypyridine** scaffold.

- Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for a variety of subsequent reactions, including O-alkylation (Williamson ether synthesis) and O-acylation to form esters. These modifications are fundamental in drug development for tuning solubility, lipophilicity, and metabolic stability.
- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing pyridine ring and the adjacent fluorine atom. While fluorine is more electronegative, chlorine is often a better leaving group in S_NAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a powerful tool for library synthesis.
- Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions

are indispensable in modern medicinal chemistry for creating C-C, C-N, and C-O bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Applications in Drug Discovery

Halogenated pyridines are cornerstone intermediates in the pharmaceutical and agrochemical industries.[2] While drugs containing the specific **3-Chloro-2-fluoro-5-hydroxypyridine** moiety are not widely documented in public literature, its structural class is of high interest.[1] The strategic placement of halogens and a hydroxyl group provides a versatile platform for generating diverse compound libraries for high-throughput screening.

The trifluoromethyl (-CF₃) group, for instance, is often introduced into drug candidates to enhance metabolic stability and binding affinity.[9] Intermediates like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, a close analog, are key for synthesizing new fungicides and herbicides, highlighting the industrial relevance of this scaffold.[10][11] The synthesis of such compounds often involves liquid-phase halogen exchange reactions from related chlorinated pyridines.[12]

The value of **3-Chloro-2-fluoro-5-hydroxypyridine** lies in its potential as a precursor to more complex molecules. By leveraging the reactivity of its functional groups, medicinal chemists can systematically modify the scaffold to optimize biological activity against a wide range of therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling **3-Chloro-2-fluoro-5-hydroxypyridine**. The information below is synthesized from available Safety Data Sheets (SDS).[3][13]

Aspect	Recommendation	Citation(s)
Hazards	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[13]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. Ensure eyewash stations and safety showers are close to the workstation.	[13]
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling.	[3] [13]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[3] [13]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.	[13]
First Aid (Inhalation)	Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.	[3] [13]

Storage	Store locked up. Store in a well-ventilated place. Keep container tightly closed. Some suppliers recommend storing in a freezer.	[3][13]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[13]

Conclusion

3-Chloro-2-fluoro-5-hydroxypyridine (CAS: 209328-72-3) is more than just a chemical compound; it is a strategic tool for innovation in molecular design and synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with significant potential in drug discovery and materials science. By understanding its properties, synthetic routes, and reactivity, researchers can effectively harness this versatile building block to advance their scientific objectives. This guide serves as a foundational resource to empower scientists and developers in leveraging the full potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. H66400.MD [thermofisher.com]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 9. jelsciences.com [jelsciences.com]
- 10. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5- trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 12. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592658#3-chloro-2-fluoro-5-hydroxypyridine-cas-number-209328-72-3\]](https://www.benchchem.com/product/b1592658#3-chloro-2-fluoro-5-hydroxypyridine-cas-number-209328-72-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com